7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a dimethyl group, and a propylthio group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with 4-chlorobenzyl chloride under basic conditions, followed by the introduction of the propylthio group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl and propylthio groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorobenzyl)-1,3-dimethylxanthine: Similar structure but lacks the propylthio group.
8-(propylthio)-1,3-dimethylxanthine: Similar structure but lacks the chlorobenzyl group.
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the propylthio group.
Uniqueness
The presence of both the chlorobenzyl and propylthio groups in 7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical and biological properties. This combination of functional groups may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H19ClN4O2S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H19ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
UUBDERZQXXJNPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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